7-Methyl-6-mercaptopurine

Descripción

Nomenclature and Chemical Classification within Purine (B94841) Derivatives

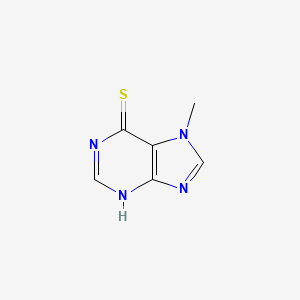

7-Methyl-6-mercaptopurine, also known by synonyms such as 7-methyl-6-thiopurine and the formal name 1,7-dihydro-7-methyl-6H-purine-6-thione, is classified as a purine derivative. ontosight.aicaymanchem.com Its core structure consists of a purine ring system, which is fundamental to the structure of nucleic acids. Specifically, it is a thiopurine, characterized by the presence of a sulfur atom. The molecule features a methyl group attached to the nitrogen at the 7-position and a mercapto (thiol) group at the 6-position of the purine ring. ontosight.aicaymanchem.com This specific arrangement of functional groups distinguishes it from its more clinically prominent precursor, 6-mercaptopurine (B1684380), and its other methylated isomer, 6-methylmercaptopurine (B131649). caymanchem.comcaymanchem.com

Historical Perspectives on the Identification and Study of this compound

The study of this compound is intrinsically linked to the development and investigation of thiopurine drugs, which began in the mid-20th century. 6-mercaptopurine was first synthesized in the early 1950s and quickly became a cornerstone in the treatment of acute lymphoblastic leukemia. nih.gov The subsequent exploration of its metabolic fate in the body led to the identification of its various metabolites, including this compound.

Early research focused on understanding the complex enzymatic pathways that thiopurines undergo. These investigations revealed that 6-mercaptopurine is metabolized through competing pathways, one of which involves methylation. oncohemakey.com While the primary methylation product is 6-methylmercaptopurine, formed by the enzyme thiopurine S-methyltransferase (TPMT), the formation of this compound represents an alternative methylation event. caymanchem.commedchemexpress.com The synthesis of this compound has been achieved in the laboratory, for instance, by reacting 6-chloro-7-methylpurine (B15381) with thiourea (B124793). chemicalbook.com

Significance of this compound as a Metabolite in Biological Systems

The formation of this compound is a part of the catabolic, or breakdown, pathways of 6-mercaptopurine. researchgate.net The primary enzyme responsible for the methylation of thiopurines is thiopurine S-methyltransferase (TPMT). wikipedia.orgnih.govresearchgate.net This enzyme converts 6-mercaptopurine into 6-methylmercaptopurine, which is considered a less active metabolite. caymanchem.comwikipedia.org

The metabolic pathways of thiopurines are complex and interconnected. 6-mercaptopurine can be converted to its active metabolites, the thioguanine nucleotides (TGNs), which are responsible for its therapeutic effects. wikipedia.orgpharmgkb.org Alternatively, it can be inactivated through oxidation by xanthine (B1682287) oxidase or through methylation by TPMT. nih.govoncohemakey.com this compound is a substrate for TPMT, with reported Km and Vmax values of 231 μM and 2340 U/mg protein, respectively. medchemexpress.com

The balance between the anabolic (activating) and catabolic (inactivating) pathways is crucial in determining both the efficacy and potential toxicity of thiopurine therapy. The study of metabolites like this compound helps researchers and clinicians understand the intricate details of thiopurine metabolism, which can vary significantly among individuals due to genetic polymorphisms in enzymes like TPMT. researchgate.netontosight.ai This understanding is vital for optimizing therapeutic strategies and minimizing adverse effects.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

7-methyl-3H-purine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4S/c1-10-3-9-5-4(10)6(11)8-2-7-5/h2-3H,1H3,(H,7,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBGNWVFKAYFTRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=S)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20186890 | |

| Record name | 6H-Purine-6-thione, 1,7-dihydro-7-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3324-79-6 | |

| Record name | 7-Methyl-6-mercaptopurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003324796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methyl-6-mercaptopurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17112 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6H-Purine-6-thione, 1,7-dihydro-7-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-METHYL-6-THIOPURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AS1F7J7WCN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Action and Cellular Biology of 7 Methyl 6 Mercaptopurine

Role as a Thiopurine Antimetabolite

7-Methyl-6-mercaptopurine is a derivative of 6-mercaptopurine (B1684380) (6-MP) and functions as a thiopurine antimetabolite. wikipedia.orgnih.gov Like other thiopurines, it exerts its effects by interfering with the synthesis and metabolism of purines, which are essential building blocks for DNA and RNA. wikipedia.orgclinpgx.org By mimicking naturally occurring purine (B94841) bases such as adenine (B156593), guanine (B1146940), and hypoxanthine (B114508), thiopurine antimetabolites can disrupt normal cellular processes, particularly in rapidly dividing cells that have a high demand for nucleic acid synthesis. nih.govnih.gov The activity of this compound is rooted in its ability to interrupt these critical metabolic pathways, leading to its immunosuppressive and antineoplastic properties. wikipedia.orgnih.gov

The metabolic pathway of thiopurines is complex, involving multiple enzymes that either activate or deactivate the drugs. The enzyme thiopurine S-methyltransferase (TPMT), for instance, is responsible for methylating thiopurines. wikipedia.org this compound has been identified as a substrate for TPMT, indicating its interaction with key enzymes in the thiopurine metabolic pathway. medchemexpress.com

Interference with Purine Metabolism Pathways

The primary mechanism through which this compound and related thiopurines function is by disrupting the intricate pathways of purine metabolism. This interference occurs at several key enzymatic steps, leading to a reduction in the cellular pool of purine nucleotides necessary for DNA and RNA synthesis and other vital cellular functions. wikipedia.orgclinpgx.org

Inhibition of de novo Purine Synthesis

A central action of thiopurine antimetabolites is the inhibition of de novo purine synthesis, the metabolic pathway that builds purines from simple precursor molecules. clinpgx.org this compound directly contributes to this inhibition. wikipedia.orgnih.gov By blocking this pathway, the compound effectively starves rapidly proliferating cells, such as those in the immune system or in tumors, of the essential components needed for their growth and division. clinpgx.org The inhibition of this pathway is a shared characteristic among thiopurines, although different metabolites may target different enzymes within the pathway. nih.govnih.gov

Impact on Phosphoribosyl Pyrophosphate Amidotransferase (PRPP Amidotransferase) Activity

This compound has been shown to suppress the metabolism of inosine (B1671953) monophosphate (IMP) by inhibiting the enzyme phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase). wikipedia.org This enzyme catalyzes the first committed step in the de novo purine synthesis pathway. By targeting this initial and rate-limiting step, this compound prevents the synthesis of purines, and consequently DNA and RNA, from commencing. wikipedia.org Other metabolites of the parent compound 6-MP, such as methyl-thioinosine monophosphate (Me-TIMP), are also known to be potent inhibitors of this enzyme. nih.gov

| Enzyme | Action of Thiopurine | Consequence |

| PRPP Amidotransferase | Inhibition by this compound and other metabolites | Blocks the first committed step of de novo purine synthesis |

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)

While direct inhibition by this compound is focused on PRPP amidotransferase, the broader thiopurine pathway also involves the inhibition of other key enzymes. After the parent compound 6-mercaptopurine is converted into thioinosine monophosphate (TIMP), further metabolic steps lead to the inhibition of inosine monophosphate dehydrogenase (IMPDH). clinpgx.orguq.edu.au IMPDH is a rate-limiting enzyme responsible for the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), a crucial step in the synthesis of guanine nucleotides. uq.edu.aunih.gov Inhibition of IMPDH depletes the intracellular pool of guanine nucleotides, further contributing to the disruption of DNA and RNA synthesis. nih.gov

Incorporation into Nucleic Acids (DNA and RNA)

A major cytotoxic mechanism of thiopurines involves the metabolic conversion of the parent drug, 6-mercaptopurine, into fraudulent nucleotides that are subsequently incorporated into DNA and RNA. clinpgx.orgnih.gov This incorporation disrupts the structure and function of nucleic acids, leading to DNA damage, inhibition of replication, and ultimately, cell death (apoptosis). clinpgx.orgnih.gov The process begins with the conversion of 6-mercaptopurine into its ribonucleotide form, which then enters the purine nucleotide pool.

Formation of Thioinosine Monophosphate (TIMP) and its Conversion to Thioguanine Nucleotides (TGNs)

The activation of 6-mercaptopurine begins with its conversion to 6-thioinosine 5'-monophosphate (TIMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT). nih.govnih.gov TIMP is a central metabolite that can follow several paths. To become incorporated into nucleic acids, TIMP is further metabolized through a series of enzymatic reactions to form 6-thioguanine (B1684491) nucleotides (TGNs). nih.govuq.edu.au

This conversion involves two key enzymes:

Inosine Monophosphate Dehydrogenase (IMPDH) converts TIMP to 6-thioxanthosine (B11829551) monophosphate (TXMP). uq.edu.aunih.gov

Guanosine (B1672433) Monophosphate Synthetase (GMPS) then converts TXMP to 6-thioguanosine (B559654) monophosphate (TGMP). clinpgx.orguq.edu.au

Once formed, TGMP is phosphorylated to 6-thioguanine diphosphate (B83284) (TGDP) and 6-thioguanine triphosphate (TGTP). clinpgx.org These TGNs, particularly deoxy-6-thioguanine triphosphate (dGTP), are recognized by DNA polymerases and incorporated into the DNA strand during replication, leading to cytotoxicity. clinpgx.orgnih.gov

| Metabolite | Precursor | Key Enzymes in Formation | Role |

| Thioinosine Monophosphate (TIMP) | 6-Mercaptopurine | HPRT | Central intermediate metabolite |

| Thioguanine Nucleotides (TGNs) | TIMP | IMPDH, GMPS | Active cytotoxic metabolites incorporated into DNA and RNA |

Structural Distortion and Mismatch Repair System Alterations

The cytotoxic effects of thiopurines, including this compound, are intrinsically linked to their incorporation into DNA and the subsequent response of the cell's DNA mismatch repair (MMR) system. haematologica.orgclinpgx.org After metabolic activation, thiopurines are incorporated into DNA as 6-thioguanine nucleotides (TGNs). This incorporation creates a structural distortion in the DNA helix because the TGNs tend to mispair with thymine. haematologica.org This TGN:thymine mismatch results in a less stable DNA structure with increased flexibility, which serves as a recognition signal for the MMR machinery. nih.gov

The MMR system is a highly conserved biological pathway responsible for maintaining genomic integrity by identifying and correcting errors in nascent DNA strands. nih.govnih.gov The process is initiated by the MutSα protein complex (a heterodimer of MSH2 and MSH6), which recognizes the structural distortion caused by the mismatch. haematologica.orgnih.govnih.gov Following recognition, MutSα recruits the MutLα complex, which in turn licenses the downstream repair cascade, including strand excision and DNA resynthesis. nih.gov

However, in the case of TGN-induced damage, the MMR system's attempt to repair the lesion can lead to a futile cycle of excision and re-insertion of TGNs, ultimately triggering downstream signaling pathways that result in cell cycle arrest and apoptosis (programmed cell death). haematologica.org A proficient MMR system is therefore essential for the therapeutic efficacy of thiopurines. Cells with a deficient MMR system, for instance due to the loss of the MSH6 protein, fail to recognize the TGN mismatches. This failure to initiate the MMR-mediated damage response allows the cells to proliferate despite the DNA damage, leading to a state of drug tolerance and resistance. haematologica.org

Table 1: Key Proteins in the Mismatch Repair (MMR) Response to Thiopurine-Induced DNA Damage

| Protein/Complex | Function in MMR | Consequence of Deficiency in Thiopurine Response |

| MutSα (MSH2/MSH6) | Recognizes TGN:thymine mismatches and structural distortions in DNA. nih.govnih.gov | Failure to recognize damage, leading to drug tolerance and resistance. haematologica.org |

| MutLα (MLH1/PMS2) | Recruited by MutSα to the mismatch site; coordinates downstream repair steps. nih.gov | Disruption of the signaling cascade that leads to apoptosis. |

| CHK1 | Checkpoint regulator activated in response to MMR-recognized damage. haematologica.org | Lack of activation upon thiopurine exposure, preventing cell cycle arrest. haematologica.org |

| γH2AX | A marker of DNA damage that appears following MMR activation. haematologica.org | Reduced levels upon thiopurine treatment, indicating a failure to signal DNA damage. haematologica.org |

Modulation of Cellular Signaling Pathways

This compound and its related compounds can significantly alter the cellular redox environment. One documented mechanism involves the interaction of 6-mercaptopurine (6-MP) with transition metals. In the presence of cupric ions (Cu(II)), 6-MP can engage in redox cycling, efficiently reducing Cu(II) to cuprous Cu(I). nih.gov This reaction generates reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide, which are highly reactive molecules that can induce oxidative stress and cause damage to cellular components, including DNA breakage. nih.gov This pro-oxidant activity represents a potential copper-dependent pathway for the compound's cytotoxic effects. nih.gov

Furthermore, treatment of leukemia cell lines with 6-mercaptopurine has been shown to decrease the intracellular levels of glutathione (B108866). oncotarget.comnih.gov Glutathione is a major endogenous antioxidant, and its depletion is a key indicator of oxidative stress. The reduction in glutathione levels suggests that the compound's activity places a significant burden on the cell's antioxidant defense systems, shifting the redox balance towards an oxidized state.

Table 2: Effect of 6-Mercaptopurine on Cellular Redox Markers

| Marker | Observed Effect | Implication | Source |

| Reactive Oxygen Species (ROS) | Increased generation in the presence of Cu(II) | Induction of oxidative stress and DNA damage | nih.gov |

| Glutathione | Decreased levels in leukemia cell lines | Depletion of cellular antioxidant capacity | oncotarget.comnih.gov |

A key immunomodulatory mechanism of mercaptopurines involves the direct inhibition of a specific T-cell signaling pathway. The active metabolite, 6-thioguanine triphosphate (6-TGTP), has been shown to bind directly to the small GTPase Rac1. nih.gov This binding prevents the interaction of Rac1 with one of its guanine nucleotide exchange factors (GEFs), Vav1, thereby inactivating the Vav-Rac1 signaling pathway in T lymphocytes. nih.govnih.gov

The Vav-Rac1 pathway is a critical regulator of various cellular processes, including cytoskeletal organization and proliferative signals. nih.govnih.gov Importantly, Rac1 is a known upstream activator of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a transcription factor that plays a central role in immune responses, inflammation, and cell survival. By inhibiting Rac1, 6-TGTP effectively suppresses the downstream activation of NF-κB. This disruption of the Vav-Rac1/NF-κB signaling axis is a major contributor to the immunosuppressive effects of the drug, particularly in T-cells. nih.govnih.gov

Effects on Cell Proliferation, Differentiation, and Survival

This compound, as a purine antimetabolite, exerts profound effects on cell proliferation, survival, and the cell cycle. researchgate.netsemanticscholar.org The primary mechanism involves the disruption of nucleic acid synthesis. By acting as antagonists to endogenous purines, the compound and its metabolites interfere with the synthesis of DNA and RNA, processes that are essential for rapidly dividing cells. semanticscholar.orgnih.gov

This interference leads to a significant reduction in cell viability and proliferation. nih.govnih.gov Studies on Jurkat T cells have demonstrated that 6-mercaptopurine reduces cell viability in a time-dependent manner. nih.gov This cytotoxic effect is accompanied by distinct alterations in the cell cycle. The compound can induce S-phase cell cycle arrest in leukemia cell lines. oncotarget.comnih.gov It also promotes the accumulation of cells in the sub-G1 phase, which is indicative of apoptosis and DNA fragmentation. nih.gov By blocking cell cycle progression and actively promoting apoptosis, these compounds effectively limit the expansion and survival of target cell populations. nih.gov

Table 3: Impact of 6-Mercaptopurine (50 μM) on Jurkat T Cell Cycle Distribution

| Cell Cycle Phase | Control (72h) | 6-MP Treated (72h) | Outcome |

| Sub-G1 | 13% | 34% | Increased apoptosis/DNA fragmentation nih.gov |

| G1 | 38% | 27% | Decreased proportion of cells in G1 phase nih.gov |

Immunomodulatory Mechanisms

The immunosuppressive properties of this compound and related thiopurines are a cornerstone of their therapeutic action. researchgate.netsemanticscholar.org These effects are primarily achieved through the modulation of lymphocyte function and proliferation, which is highly dependent on the de novo pathway of purine synthesis. nih.gov

The central immunomodulatory mechanism of this compound is the potent inhibition of both T and B lymphocyte proliferation. semanticscholar.orgpatsnap.com This is accomplished through several distinct but complementary molecular actions of its active metabolites.

One key metabolite, methyl-thioinosine monophosphate (Me-TIMP), is a strong inhibitor of the enzyme inosine monophosphate dehydrogenase (IMPDH). patsnap.com IMPDH is essential for the synthesis of guanosine nucleotides, which are vital building blocks for DNA and RNA. By inhibiting this enzyme, Me-TIMP depletes the pool of available guanosine nucleotides, thereby halting the proliferation of T and B cells. patsnap.com

Concurrently, the incorporation of 6-thioguanine nucleotides (TGNs) into the DNA of leukocytes triggers apoptosis, as previously described. nih.gov Specifically in T-cells, the induction of apoptosis is mediated by the 6-TGTP-dependent inhibition of the Vav-Rac1 signaling pathway. nih.gov Additionally, 6-mercaptopurine has been observed to directly induce apoptosis in lipopolysaccharide-activated splenic B lymphocytes. nih.gov This dual strategy of inducing cell cycle arrest via metabolic inhibition and promoting apoptosis in both T and B cell lineages underlies the compound's powerful immunosuppressive activity. patsnap.comnih.gov

Anti-inflammatory Activities

This compound is a thiopurine antimetabolite, a class of drugs known for their immunosuppressive and anti-inflammatory properties. researchgate.netlktlabs.com Its clinical applications in treating conditions like inflammatory bowel disease (IBD) and Crohn's disease underscore its anti-inflammatory capabilities. researchgate.netlktlabs.comresearchgate.net The anti-inflammatory actions of this compound are intrinsically linked to its role as a purine analogue, which allows it to interfere with the synthesis of nucleic acids, primarily affecting rapidly proliferating cells such as those of the immune system. wikipedia.orgpatsnap.com

The core mechanism involves the inhibition of de novo purine synthesis. nih.govoncotarget.com this compound, like its parent compound 6-mercaptopurine (6-MP), suppresses the metabolism of inosine monophosphate (IMP), a crucial precursor for the purine nucleotides adenine and guanine. researchgate.netlktlabs.comwikipedia.org This is achieved by inhibiting key enzymes in the purine synthesis pathway, such as phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase). lktlabs.comwikipedia.orgpatsnap.com By limiting the available pool of purines, the compound effectively halts DNA and RNA synthesis, which is a critical requirement for the proliferation of immune cells involved in the inflammatory response. lktlabs.comnih.gov

Detailed Research Findings

Research, primarily centered on the parent compound 6-mercaptopurine, has elucidated several molecular and cellular mechanisms that contribute to its anti-inflammatory effects. These findings are considered highly relevant to understanding the activity of its 7-methyl derivative.

Inhibition of T-Cell Proliferation and Induction of Apoptosis: The anti-inflammatory effect of thiopurines is significantly mediated by their impact on T-lymphocytes. Activated T-cells are key drivers of inflammatory processes and rely heavily on the de novo pathway for purine synthesis to support their rapid proliferation. nih.gov By inhibiting this pathway, this compound curtails T-cell proliferation and can induce apoptosis (programmed cell death). nih.govnih.gov Studies on 6-MP have demonstrated that it causes T-cell cycle arrest, with an accumulation of cells in the sub-G1 phase, which is indicative of apoptosis. nih.gov Another identified mechanism involves the inhibition of the Rac1 GTPase, which promotes apoptosis in activated T-cells. nih.govnih.gov

Suppression of Inflammatory Signaling Pathways: Beyond inhibiting cell proliferation, the parent compound 6-MP has been shown to directly modulate inflammatory signaling cascades. A key target is the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression. nih.gov Research has shown that 6-MP can attenuate the activity of the p65 subunit of NF-κB, thereby reducing the transcription of pro-inflammatory genes. nih.gov This leads to a marked decrease in the production of inflammatory cytokines and other mediators. nih.gov

Reduction of Inflammatory Cell Infiltration and Cytokine Production: Experimental models have provided direct evidence of the anti-inflammatory effects of 6-mercaptopurine. In studies using rabbits with induced inflammatory skin lesions, treatment with 6-MP resulted in a significant decrease in the number of monocytes and large lymphocytes in the blood. nih.gov Concurrently, there was a significant reduction in the infiltration of these mononuclear cells into the inflamed tissue. nih.gov Furthermore, 6-MP has been found to strongly inhibit cytokine synthesis in airway epithelial cells, highlighting its role in mitigating inflammatory responses at the tissue level. nih.gov

The table below summarizes key research findings on the anti-inflammatory mechanisms of the parent compound, 6-mercaptopurine, which are foundational to understanding the activity of this compound.

Table 1: Summary of Research Findings on the Anti-inflammatory Mechanisms of 6-Mercaptopurine

| Mechanism | Key Molecular Target/Process | Observed Effect | Cell/Model System |

|---|---|---|---|

| Inhibition of Purine Synthesis | Phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase); Inosine monophosphate (IMP) metabolism | Inhibition of DNA and RNA synthesis. lktlabs.comwikipedia.org | General |

| T-Cell Proliferation & Apoptosis | De novo purine synthesis; Rac1 GTPase | Reduced cell viability, cell cycle arrest in sub-G1 phase, and induced apoptosis. nih.govnih.gov | Jurkat T-cells |

| Modulation of Inflammatory Pathways | NF-κB (p65 subunit) | Attenuated p65 activity, leading to reduced expression of inflammatory genes. nih.gov | Airway epithelial cells (MLE-12) |

| Reduction of Inflammatory Mediators | Cytokine synthesis pathways | Strongly inhibited cytokine synthesis and mucus production (Muc5ac gene expression). nih.gov | Airway epithelial cells |

| Inhibition of Immune Cell Infiltration | Proliferating precursors of monocytes and large lymphocytes | Significant decrease in blood monocytes and large lymphocytes, and reduced mononuclear cell presence in inflammatory lesions. nih.gov | Rabbits with egg albumin-induced skin inflammation |

Pharmacology of 7 Methyl 6 Mercaptopurine As a Metabolite

Formation and Enzymatic Pathways

The formation of 6-methylmercaptopurine (B131649) is a result of the complex metabolism of 6-mercaptopurine (B1684380), which is processed through several competing enzymatic pathways. These pathways can be broadly categorized as anabolic (leading to active, therapeutic compounds) and catabolic (leading to inactive compounds). The S-methylation pathway, which produces 6-MMP, is a primary catabolic route. nih.govresearchgate.net

The primary function of TPMT in thiopurine metabolism is the methylation of 6-mercaptopurine (6-MP). wikipedia.orgnih.gov This enzymatic reaction converts 6-MP into 6-methylmercaptopurine (6-MMP), an inactive metabolite. wikipedia.orgnih.gov This methylation process is a key inactivation step that prevents 6-MP from being converted into its active, cytotoxic metabolites, the thioguanine nucleotides (TGNs). wikipedia.orgoup.com TPMT also methylates other thiopurine compounds, such as 6-thioguanine (B1684491) (6-TG). nih.govnih.gov Studies comparing TPMT activity with 6-MP and 6-TG as substrates found that, on average, TPMT activity was 34% lower with 6-MP. nih.gov

The metabolism of 6-MP involves a critical competition between catabolic pathways, like methylation by TPMT, and anabolic pathways. nih.govresearchgate.net The main anabolic pathway is initiated by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT), which converts 6-MP into thioinosine monophosphate (TIMP). rupahealth.comresearchgate.net TIMP is then further metabolized to form the therapeutically active thioguanine nucleotides (TGNs). rupahealth.comnih.gov The TPMT pathway directly competes with the HPRT pathway for the common substrate, 6-MP. researchgate.net Therefore, high TPMT activity can divert a larger proportion of 6-MP toward the production of inactive 6-MMP, potentially reducing the formation of active TGNs and diminishing the drug's therapeutic effect. wikipedia.orgnih.gov

Besides methylation, another major catabolic pathway for 6-MP involves the enzyme Xanthine (B1682287) Oxidase (XO). nih.govnih.gov XO, along with xanthine dehydrogenase (XDH) and aldehyde oxidase (AO), is a molybdoflavoenzyme involved in purine (B94841) metabolism. nih.govsigmaaldrich.com XO catalyzes the oxidation of 6-MP to 6-thiouric acid (6-TUA), which is an inactive metabolite. nih.govresearchgate.net This oxidation occurs in two steps, first converting 6-MP to 6-thioxanthine (B131520) (6TX) and then to 6-TUA. sigmaaldrich.comresearchgate.net This pathway, primarily occurring in the liver and intestines, significantly reduces the bioavailability of 6-MP and competes with both the TPMT and HPRT pathways for the parent drug. nih.govnih.gov High XO activity can lead to rapid degradation of 6-MP, preventing the formation of sufficient levels of both active TGNs and methylated metabolites like 6-MMP. nih.gov

| Enzyme | Pathway | Substrate | Product(s) | Role |

| TPMT | Catabolic (Methylation) | 6-Mercaptopurine (6-MP) | 6-Methylmercaptopurine (6-MMP) | Inactivates 6-MP, competes with anabolic pathway. wikipedia.orgwikipedia.org |

| HPRT | Anabolic | 6-Mercaptopurine (6-MP) | Thioinosine Monophosphate (TIMP) | Initiates the formation of active thioguanine nucleotides (TGNs). rupahealth.comresearchgate.net |

| XO/XDH | Catabolic (Oxidation) | 6-Mercaptopurine (6-MP) | 6-Thioxanthine, 6-Thiouric Acid | Inactivates 6-MP, reducing bioavailability. nih.govsigmaaldrich.com |

Thiopurine S-Methyltransferase (TPMT) Activity

Metabolite Concentrations and Ratios in Biological Samples

Monitoring the concentrations of 6-MP metabolites in biological samples, typically red blood cells (RBCs), is a strategy used to help optimize therapy and minimize toxicity. rupahealth.comnih.gov The balance between the active 6-TGNs and the methylated metabolite 6-MMP is highly variable among individuals. nih.govnih.gov

Levels of 6-methylmercaptopurine (reported as 6-MMP or its ribonucleotide form, 6-MMPN) are measured to assess the activity of the TPMT metabolic pathway and to monitor for potential toxicity. rupahealth.comumich.edu High levels of 6-MMP are associated with an increased risk of hepatotoxicity (liver damage). nih.govnih.govresearchgate.net

Several studies have established reference ranges for 6-MMP levels to guide clinical practice.

Therapeutic and Toxic Thresholds: A general consensus in the literature suggests that 6-MMP levels below 5700 pmol/8x10⁸ RBCs are considered safe, while levels exceeding this threshold are associated with an increased risk of hepatotoxicity. nih.govrupahealth.comnih.govnih.gov

Clinical Observations: In a study of 92 pediatric patients with inflammatory bowel disease, hepatotoxicity was significantly correlated with 6-MMP levels greater than 5700 pmol/8x10⁸ erythrocytes. nih.govresearchgate.net Similarly, monitoring data from 83 patients on thiopurine therapy showed high inter-patient variability, with 21% having 6-MMPN levels outside the therapeutic range (defined as <6000 pmol/8x10⁸ RBC). nih.gov A study of 24 pediatric ALL patients found 6-MMP concentrations ranging from 28 to 499 pmol/8 × 10⁸ erythrocytes, which were all below the hepatotoxic range. researchgate.net

| Study Population | Number of Patients | Key Findings on 6-MMP Levels (pmol/8x10⁸ RBCs) | Reference |

| Pediatric IBD | 92 | Hepatotoxicity correlated with levels >5700. | nih.govresearchgate.net |

| Mixed (Adult/Pediatric) | 83 | 21% of patients had levels outside the target range of <6000. | nih.gov |

| Pediatric ALL | 24 | Measured levels ranged from 28 to 499, all below the hepatotoxic threshold. | researchgate.net |

| Adult IBD | 100 | Preferential metabolism to 6-MMP (levels >>5700) with low active metabolite levels can lead to poor response. | oup.com |

6-Thioguanine Nucleotide (6-TGN) Levels

The metabolism of 6-mercaptopurine (6-MP) involves a complex network of competing enzymatic pathways that result in the formation of various metabolites, including 7-Methyl-6-mercaptopurine, more commonly known as 6-methylmercaptopurine (6-MMP), and 6-thioguanine nucleotides (6-TGNs). While 6-MMP is an inactive metabolite, 6-TGNs are the primary active metabolites responsible for the cytotoxic and immunosuppressive effects of thiopurine drugs. nih.govnih.gov The enzyme thiopurine S-methyltransferase (TPMT) directly converts 6-MP into 6-MMP. nih.govnih.gov Consequently, TPMT activity is inversely related to the intracellular concentration of 6-TGNs; higher TPMT activity shunts metabolism toward 6-MMP, thereby reducing the formation of active 6-TGNs. nih.govhaematologica.org

Research has established a strong correlation between intracellular 6-TGN concentrations in red blood cells and clinical outcomes. nih.govoup.com Multiple studies have sought to define a therapeutic window for 6-TGN levels to optimize efficacy while minimizing toxicity. A therapeutic threshold for clinical response has often been cited at a 6-TGN level greater than 235 pmol/8 x 10⁸ erythrocytes. nih.govnih.govirjournal.org For instance, a study in pediatric inflammatory bowel disease (IBD) patients found that the frequency of therapeutic response increased significantly at 6-TGN levels above this threshold. nih.gov While higher 6-TGN levels are associated with therapeutic efficacy, they are also linked to myelotoxicity. nih.govnih.gov A 6-TGN level exceeding 450 pmol/8 x 10⁸ red blood cells (RBCs) has been reported to be associated with myelotoxicity. nih.gov However, the correlation between 6-MP dose and 6-TGN levels is often weak, highlighting significant interindividual variability in drug metabolism. oup.comnih.gov This variability underscores the clinical utility of monitoring 6-TGN levels directly, rather than relying solely on weight-based dosing, to guide therapy. oup.comnih.gov

The 6-MMP:6-TGN Ratio in Research

In addition to the absolute concentrations of 6-MMP and 6-TGN, the ratio between these two metabolites has emerged as a valuable parameter in clinical research for understanding patient response and managing therapy. nih.govnih.gov A high 6-MMP:6-TGN ratio typically indicates preferential metabolism, or "shunting," toward the inactive 6-MMP pathway at the expense of the active 6-TGN pathway. researchgate.netbohrium.com This metabolic phenotype can lead to a lack of therapeutic response and an increased risk of hepatotoxicity, which is associated with high levels of 6-MMP (generally >5700 pmol/8 x 10⁸ erythrocytes). nih.govnih.govnih.gov

Research studies have investigated the clinical utility of this ratio. A 6-MMP:6-TGN ratio greater than 20 is often used as a numerical cut-point to define metabolic shunting. researchgate.netbohrium.com Patients exhibiting this profile may be candidates for alternative therapeutic strategies. For example, combination therapy with allopurinol (B61711), a xanthine oxidase inhibitor, can modulate the metabolic pathway, leading to a decrease in 6-MMP levels and a corresponding increase in 6-TGN levels, often improving clinical response. irjournal.orgfrontiersin.org A study involving pediatric patients with Crohn's disease found that 6-MMP/6-TGN ratios between 4 and 24 were protective against relapse, while ratios greater than 24 were associated with an increased risk of hepatotoxicity. nih.gov Similarly, in pediatric autoimmune hepatitis, a 6-MMP/6-TG ratio of less than 4 was found to be optimal for sustained remission. naspghan.org These findings suggest that the 6-MMP:6-TGN ratio is a useful tool for identifying patients at risk of therapeutic failure or toxicity and for tailoring treatment strategies. nih.gov

Pharmacogenomics of this compound Metabolism

The significant interindividual variability observed in the metabolism of 6-mercaptopurine and the resulting concentrations of 6-MMP and 6-TGNs is largely attributable to genetic factors. nih.govoup.com Pharmacogenomics, the study of how genes affect a person's response to drugs, has identified key genetic polymorphisms in enzymes that regulate thiopurine metabolism. oup.comirjournal.org Variations in genes such as Thiopurine S-Methyltransferase (TPMT), Nudix Hydrolase 15 (NUDT15), and Inosine (B1671953) Triphosphate Pyrophosphatase (ITPA) can profoundly alter enzyme activity, leading to different metabolic profiles and predisposing individuals to either drug toxicity or lack of efficacy. oup.comirjournal.orgoup.comresearchgate.net Understanding these genetic variants is crucial for personalizing thiopurine therapy.

Genetic Polymorphisms of Thiopurine S-Methyltransferase (TPMT)

Thiopurine S-methyltransferase (TPMT) is a critical enzyme that catalyzes the methylation of 6-mercaptopurine to form 6-methylmercaptopurine (6-MMP), an inactive metabolite. nih.govnih.gov The activity of TPMT is subject to a well-characterized genetic polymorphism. oup.commedscape.com Approximately 90% of the general population is homozygous for the wild-type allele and has normal TPMT activity. medscape.com About 10% are heterozygous, carrying one variant (non-functional) allele, which results in intermediate enzyme activity. oup.commedscape.com A small fraction of individuals (approximately 1 in 300) are homozygous for variant alleles and have low to no TPMT activity. oup.com

Individuals with intermediate or low TPMT activity are unable to effectively methylate 6-mercaptopurine into 6-MMP. jofamericanscience.org This leads to a shunting of the metabolic pathway toward the production of 6-TGNs, which can accumulate to cytotoxic levels. oup.compharmascigroup.us Consequently, patients with reduced TPMT activity are at a significantly higher risk of severe, life-threatening myelosuppression when treated with standard doses of thiopurines. jofamericanscience.orgnih.gov Studies have shown that TPMT heterozygotes accumulate approximately twofold more 6-TGNs in their erythrocytes compared with patients who are homozygous wild-type. oup.com Several variant alleles have been identified, with TPMT2, TPMT3A, and TPMT*3C accounting for the vast majority of cases of TPMT deficiency. jofamericanscience.orgnih.gov The prevalence of these alleles can vary among different ethnic populations. nih.govnih.gov

| TPMT Allele | Key Polymorphism(s) | Resulting Enzyme Activity | Associated Risk |

| Wild-Type | Normal sequence | Normal | Standard risk of toxicity |

| TPMT2 | c.238G>C | Low/deficient | High risk of myelosuppression |

| TPMT3A | c.460G>A and c.719A>G | Low/deficient | High risk of myelosuppression |

| TPMT*3C | c.719A>G | Low/deficient | High risk of myelosuppression |

This table summarizes major TPMT variant alleles and their general impact on enzyme function and clinical risk.

Inosine Triphosphate Pyrophosphatase (ITPA) Gene Variations

Another enzyme involved in thiopurine metabolism is Inosine Triphosphate Pyrophosphatase (ITPA), which hydrolyzes inosine triphosphate (ITP) and its thio-analogue, thioinosine triphosphate (TITP), a 6-mercaptopurine metabolite. frontiersin.orgnih.gov Genetic variations in the ITPA gene can lead to reduced or deficient enzyme activity, causing the accumulation of potentially toxic methylated nucleotide metabolites. nih.govnih.gov

The clinical significance of ITPA polymorphisms in predicting thiopurine toxicity has been investigated, though the association appears less pronounced than for TPMT and NUDT15. frontiersin.orgnih.gov The most studied variant is c.94C>A (p.Pro32Thr), which results in decreased ITPA activity. frontiersin.org Some studies have suggested a link between this variant and adverse drug reactions, such as febrile neutropenia and hepatotoxicity. frontiersin.orgnih.gov However, other studies have failed to find a significant correlation between ITPA variants and 6-mercaptopurine toxicity. nih.gov Despite the conflicting evidence, some research suggests that carriers of ITPA risk alleles may tolerate lower doses of 6-mercaptopurine compared to individuals with wild-type alleles, indicating a potential role in the complex pharmacogenomic landscape of thiopurine metabolism. researchgate.netfrontiersin.org

Future Directions in 7 Methyl 6 Mercaptopurine Research

Development of Novel Derivatives with Improved Selectivity and Efficacy

A significant focus of future research is the synthesis and evaluation of new derivatives of 6-mercaptopurine (B1684380) (6-MP), the parent compound of 7-Methyl-6-mercaptopurine, to enhance their selectivity and efficacy. nih.gov Scientists are actively designing and synthesizing novel compounds with modified structures to improve their antiproliferative activities. nih.govresearchgate.net

One area of exploration involves the creation of S-allylthio derivatives of 6-MP and its riboside (6-MPR). nih.gov These new prodrugs have demonstrated the ability to inhibit cell proliferation and induce apoptosis more effectively than the original molecules in laboratory studies. nih.gov The increased hydrophobicity of these derivatives is believed to improve their penetration into cells. nih.gov

Research has also focused on other structural modifications. For instance, 2-Chloro-7-methyl-6-pyrrolidinobutynylthiopurine has been identified as a highly potent compound against certain cancer cell lines, with activity comparable to the established chemotherapy agent cisplatin. researchgate.net Other derivatives, such as dialkylaminoalkylthio and azathioprine (B366305) analogs, have also shown promising activity against specific cancer cell lines. researchgate.net The goal of this research is to develop new chemical entities that can serve as prototypes for novel therapeutic agents with improved clinical outcomes.

| Derivative Class | Example Compound | Observed Activity | Reference |

|---|---|---|---|

| S-allylthio derivatives | S-allylthio-6-mercaptopurine (SA-6MP) | Inhibited cell proliferation and induced apoptosis more efficiently than parent molecules. | nih.gov |

| Pyrrolidinobutynylthiopurines | 2-Chloro-7-methyl-6-pyrrolidinobutynylthiopurine | Potent activity against SBN-19 and C-32 cell lines, similar to cisplatin. | researchgate.net |

| Dialkylaminoalkylthio derivatives | - | Good activity against the SBN-19 cell line. | researchgate.net |

| Azathioprine analogs | - | More active than azathioprine against SBN-19 and C-32 cell lines. | researchgate.net |

Personalized Medicine Approaches Based on Pharmacogenomics

A cornerstone of future research lies in the application of pharmacogenomics to personalize therapy with this compound and other thiopurines. stanford.edunih.gov This approach aims to tailor drug administration based on an individual's genetic makeup to optimize efficacy and minimize adverse effects. nih.govresearchgate.net

The primary focus of pharmacogenomic research in this area is the enzyme thiopurine S-methyltransferase (TPMT). stanford.edunih.gov TPMT is a key enzyme in the metabolism of thiopurines, converting 6-mercaptopurine into its inactive metabolite, 6-methylmercaptopurine (B131649). nih.govnih.govmedscape.com Genetic variations, or polymorphisms, in the TPMT gene can lead to significant differences in enzyme activity among individuals. nih.govnih.govmedscape.com

Individuals can be categorized into three main phenotypes based on their TPMT genotype:

Normal metabolizers: Possess two functional alleles and have normal TPMT activity. medscape.com

Intermediate metabolizers: Are heterozygous with one functional and one non-functional allele, resulting in intermediate enzyme activity. medscape.com

Poor metabolizers: Have two non-functional alleles, leading to low or absent TPMT activity. medscape.com

Patients with reduced TPMT activity are at a significantly higher risk of severe, life-threatening myelosuppression when treated with standard doses of thiopurines due to the accumulation of active metabolites. nih.govmedscape.com Conversely, individuals with very high TPMT activity may be undertreated with standard doses. nih.gov

By identifying TPMT gene variants before initiating therapy, clinicians can adjust dosages to match a patient's metabolic capacity, thereby improving the safety and effectiveness of the treatment. nih.govresearchgate.net The three main TPMT alleles that account for the majority of intermediate and low enzyme activity are TPMT2, TPMT3A, and TPMT*3C. nih.govresearchgate.net

| TPMT Phenotype | Genotype | Enzyme Activity | Clinical Implication with Standard Thiopurine Doses | Reference |

|---|---|---|---|---|

| Normal Metabolizer | Two functional alleles | Normal | Standard therapeutic response expected. | medscape.com |

| Intermediate Metabolizer | Heterozygous (one functional, one non-functional allele) | Intermediate | Increased risk of toxicity; may require dose reduction. | medscape.com |

| Poor Metabolizer | Two non-functional alleles | Low to absent | High risk of severe myelosuppression; requires significant dose reduction or alternative therapy. | medscape.com |

Advanced Analytical Methods for Metabolite Monitoring

The therapeutic effect of 6-mercaptopurine is mediated by its intracellular metabolites, primarily the 6-thioguanine (B1684491) nucleotides (6-TGNs), while another metabolite, 6-methylmercaptopurine (6-MMP), is associated with hepatotoxicity. nih.govresearchgate.net Therefore, monitoring the levels of these metabolites is crucial for optimizing therapy. researchgate.netnih.gov Future research is focused on developing and refining advanced analytical methods for more accurate and comprehensive metabolite monitoring.

Currently, high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary techniques used to measure thiopurine metabolites in red blood cells. researchgate.netresearchgate.net These methods allow for the quantification of 6-TGN and 6-MMP, providing valuable information for assessing treatment efficacy and toxicity. researchgate.netresearchgate.net

However, existing methods have limitations. nih.gov For instance, some methods measure 6-TGNs indirectly after hydrolysis, without distinguishing between the different phosphorylated forms (mono-, di-, and triphosphates), which may have different biological activities. nih.govnih.gov Additionally, the stability of these metabolites in samples can be a concern, affecting the accuracy of the results. nih.gov

Future advancements in this area will likely focus on:

Developing methods to quantify individual thiopurine nucleotide species: This will provide a more detailed understanding of the metabolic profile and its relationship to clinical outcomes. nih.gov

Improving sample preparation and stabilization techniques: This will enhance the reliability and reproducibility of metabolite measurements. nih.gov

Exploring alternative matrices for monitoring: While red blood cells are currently used as a surrogate, direct measurement in leukocytes, the primary target cells, could provide more relevant information. nih.gov

Developing more rapid and cost-effective assays: This will facilitate more widespread implementation of therapeutic drug monitoring in clinical practice.

| Analytical Method | Metabolites Measured | Key Features and Future Directions | Reference |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | 6-thioguanine nucleotides (6-TGN), 6-methylmercaptopurine (6-MMP) | Widely used for routine monitoring. Future improvements aim for better separation of individual nucleotide species and increased sensitivity. | researchgate.netresearchgate.net |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | 6-thioguanine (6-TG), 6-methylmercaptopurine (6-MMP) | Offers high sensitivity and specificity. Research is ongoing to develop methods for quantifying a broader range of thiopurine metabolites. | researchgate.netlabcorp.com |

| Ion-Exchange Liquid Chromatography-Tandem Mass Spectrometry (IEC-ESI-MS/MS) | Profiles of up to 12 individual thiopurine metabolites | An advanced method allowing for the determination of individual thiopurine nucleotides, which could be crucial for understanding their specific roles. | nih.gov |

Exploration of New Therapeutic Applications

While this compound and its parent compound are established treatments for conditions like acute lymphoblastic leukemia, inflammatory bowel disease (IBD), and Crohn's disease, ongoing research is exploring their potential in other therapeutic areas. researchgate.netlktlabs.commedlineplus.gov

One promising avenue is the repurposing of 6-mercaptopurine for the management of minimal residual disease (MRD) in certain cancers, such as triple-negative breast cancer. nih.gov The rationale is that low doses of 6-MP may be effective against the adaptable, therapy-resistant cancer cells that can persist after initial treatment and lead to relapse. nih.gov Laboratory studies have shown that a prolonged, low-dose treatment with 6-MP can inhibit the proliferation of these adaptable cancer cells more effectively than it inhibits the parental cancer cells. nih.gov

Furthermore, the immunomodulatory properties of thiopurines suggest their potential utility in a broader range of autoimmune and inflammatory disorders beyond IBD. nih.gov As our understanding of the molecular mechanisms underlying these diseases grows, there may be new opportunities to leverage the therapeutic effects of this compound and its derivatives. Future clinical trials are needed to investigate the efficacy and safety of these compounds in new patient populations and for different disease indications.

Q & A

Q. Table 1: Key Analytical Parameters for Metabolite Detection

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.